molecular formula C17H18N2O2 B11686515 2-(2-methylphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide CAS No. 303087-37-8

2-(2-methylphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11686515
CAS No.: 303087-37-8
M. Wt: 282.34 g/mol
InChI Key: ROEUYMPPPIJWHQ-WOJGMQOQSA-N
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Description

2-(2-methylphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an acetohydrazide backbone, with phenoxy and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The initial step involves the reaction of 2-methylphenoxyacetic acid with hydrazine hydrate to form 2-(2-methylphenoxy)acetohydrazide.

    Condensation reaction: The hydrazide is then subjected to a condensation reaction with 4-methylbenzaldehyde under reflux conditions in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The phenoxy and methylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(2-methylphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The phenoxy and methylphenyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)ethylphosphinate: This compound shares a similar phenoxy structure but differs in its functional groups and overall reactivity.

    1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a phenoxy group, but with different substituents and applications.

Uniqueness

2-(2-methylphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

303087-37-8

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H18N2O2/c1-13-7-9-15(10-8-13)11-18-19-17(20)12-21-16-6-4-3-5-14(16)2/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+

InChI Key

ROEUYMPPPIJWHQ-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2C

Origin of Product

United States

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